molecular formula C12H16N2O2 B7511389 3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide

3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide

Cat. No.: B7511389
M. Wt: 220.27 g/mol
InChI Key: PMMZXXCEBMFITO-UHFFFAOYSA-N
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Description

3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide is a chemical compound that features a pyridine ring and an oxolane ring connected via a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide typically involves the reaction of oxolane derivatives with pyridine-based amines under specific conditions. One common method involves the use of 3-(oxolan-2-yl)propanoic acid as a starting material, which is then reacted with pyridine-3-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form corresponding lactones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of lactones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    3-(oxolan-2-yl)propan-1-ol: Shares the oxolane ring but lacks the pyridine moiety.

    Pyridine-3-carboxamide: Contains the pyridine ring and amide group but lacks the oxolane ring.

Uniqueness

3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide is unique due to the combination of the oxolane and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(oxolan-2-yl)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(6-5-11-4-2-8-16-11)14-10-3-1-7-13-9-10/h1,3,7,9,11H,2,4-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMZXXCEBMFITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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